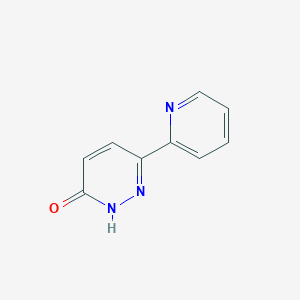
6-Pyridin-2-ylpyridazin-3-ol
Übersicht
Beschreibung
“6-Pyridin-2-ylpyridazin-3-ol” is a chemical compound with the molecular formula C9H7N3O . It’s a key building block in the synthesis of various functional molecules used in fields such as drug discovery, material science, and catalysis.
Synthesis Analysis
The synthesis of “6-Pyridin-2-ylpyridazin-3-ol” involves a ring cleavage methodology reaction . This process is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “6-Pyridin-2-ylpyridazin-3-ol” is represented by the formula C9H7N3O . It has an average mass of 173.171 Da and a monoisotopic mass of 173.058914 Da .Chemical Reactions Analysis
The chemical reactions involving “6-Pyridin-2-ylpyridazin-3-ol” are complex and involve various functional groups. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activities
6-Pyridin-2-ylpyridazin-3-ol derivatives have been synthesized and studied for various biological activities. Notable findings include:
- Novel pyridine derivatives, synthesized from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, showed antimicrobial and antioxidant activities (Flefel et al., 2018).
- The conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, a pathway for pyridin-3-ols formation in honey, was investigated, suggesting its unavoidable formation during thermal heating of foods (Hidalgo et al., 2020).
- Unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine were studied, leading to compounds with moderate antifungal activity (Rusnac et al., 2020).
2. Microwave-Assisted Synthesis and Coordination Chemistry
6-Pyridin-2-ylpyridazin-3-ol derivatives have also been explored in microwave-assisted synthesis and coordination chemistry:
- Microwave irradiation conditions were used to synthesize 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines, exhibiting biological activities such as antibacterial and antitumor (Ashok et al., 2006).
- The synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines were reviewed, highlighting their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
3. Applications in Medicinal Chemistry
Several studies have focused on the applications of 6-Pyridin-2-ylpyridazin-3-ol in medicinal chemistry:
- Imidazo[1,2-a]pyridine, a structurally similar compound, has shown a broad range of applications in medicinal chemistry including anticancer, antimycobacterial, and antiviral activities (Deep et al., 2016).
- The synthesis and antiviral activity of imidazo[1,2-a]pyridines were explored, indicating potential against cytomegalovirus and respiratory syncytial virus (Lhassani et al., 1999).
Zukünftige Richtungen
Future research on “6-Pyridin-2-ylpyridazin-3-ol” and similar compounds is likely to focus on addressing the selectivity issue in the late-stage functionalisation of pyridine-containing drugs . Additionally, the synthesis of 2,4,6-triarylpyridines, which are key building blocks to access functional molecules, is a future challenge .
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLFSUBVBCSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407210 | |
| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyridin-2-ylpyridazin-3-ol | |
CAS RN |
66317-38-2 | |
| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridazin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid](/img/structure/B1366098.png)
![4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1366102.png)
![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)



![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)
![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

